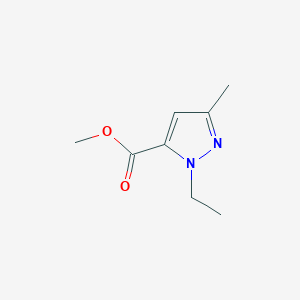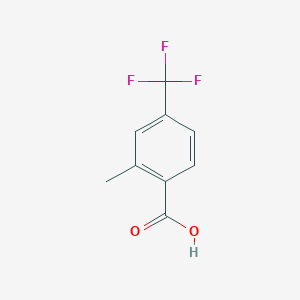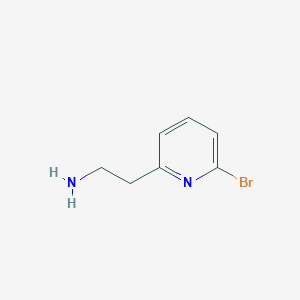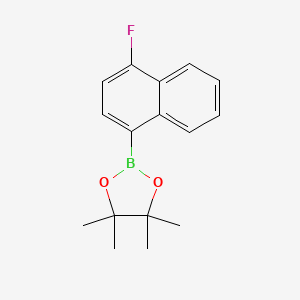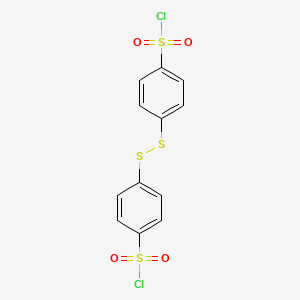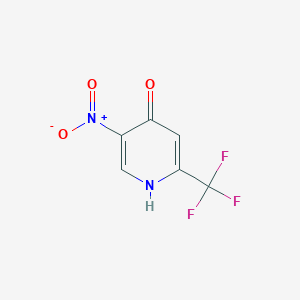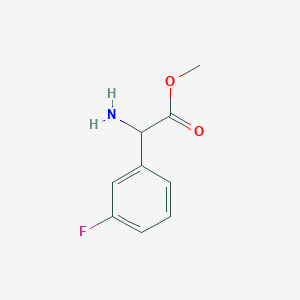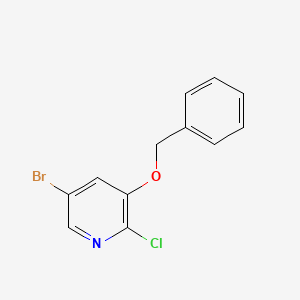
3-(Benzyloxy)-5-bromo-2-chloropyridine
Vue d'ensemble
Description
3-(Benzyloxy)-5-bromo-2-chloropyridine is a compound of the pyridine family that is commonly used in scientific research and laboratory experiments. It is an organic compound with a molecular formula of C9H7BrClNO, and is a colorless solid that is soluble in organic solvents. It is used in a variety of applications, from synthesizing other compounds to studying its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Building Blocks
3-(Benzyloxy)-5-bromo-2-chloropyridine is used in the synthesis of pharmaceuticals and agrochemicals. Verdelet et al. (2011) developed a rapid preparation method for its esters, which are vital as partners in cross-coupling reactions such as Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira. These reactions synthesize biologically relevant targets and the preparation of these pyridines is a key step in creating biologically active compounds or agrochemical products (Verdelet et al., 2011).
Amination Reactions
In the field of organic synthesis, amination reactions play a crucial role. Ji et al. (2003) demonstrated the successful amination of 5-bromo-2-chloropyridine, which predominantly yields 5-amino-2-chloropyridine. This reaction shows high chemoselectivity and isolated yield, indicating the compound's viability in producing aminated derivatives (Ji et al., 2003).
Inhibitors in Biochemical Research
Goudgaon et al. (1993) explored the use of a derivative of 5-bromo-2-chloropyridine in inhibiting various enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. Their research reveals its potential in developing inhibitors that show selective anti-human-immunodeficiency-virus activity in acutely infected primary human lymphocytes (Goudgaon et al., 1993).
Antimicrobial Applications
Talybov et al. (2022) studied the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and found these compounds to be effective as antimicrobial additives for lubricating oils and fuels. This demonstrates the potential of 3-(Benzyloxy)-5-bromo-2-chloropyridine derivatives in industrial applications, especially in enhancing the antimicrobial properties of various products (Talybov et al., 2022).
Coordination Polymers and Photophysical Properties
Sivakumar et al. (2011) conducted research on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates. Their study highlights the importance of 3-(Benzyloxy)-5-bromo-2-chloropyridine derivatives in creating coordination compounds with interesting photophysical properties, which could have applications in material science and photonic devices (Sivakumar et al., 2011).
Propriétés
IUPAC Name |
5-bromo-2-chloro-3-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSJWQDNIXGSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626861 | |
| Record name | 3-(Benzyloxy)-5-bromo-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-bromo-2-chloropyridine | |
CAS RN |
891785-18-5 | |
| Record name | 3-(Benzyloxy)-5-bromo-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




